N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an oxazole ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or oxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
- 2-Aminothiazole
- Oxazole-4-carboxylic acid
- Thiazolylbenzamide
Uniqueness
What sets N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide apart is its unique combination of thiazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10(19)18(15-16-7-8-22-15)9-12-14(20)21-13(17-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXERYLKVUDWTED-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2)C3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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